molecular formula C12H14O B13669574 2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13669574
M. Wt: 174.24 g/mol
InChI Key: RWIJOFXNZSJNEA-UHFFFAOYSA-N
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Description

2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (C₁₂H₁₄O, MW: 174.24) is a bicyclic ketone featuring a seven-membered annulenone ring fused to a benzene ring, with a methyl substituent at the 2-position (Figure 1). It is synthesized via acid-catalyzed cyclization using polyphosphoric acid, yielding a brown oil with 94% efficiency . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.66 (d, J = 7.9 Hz, 1H), 7.01 (d, J = 1.7 Hz, 1H), 2.36 (s, 3H, CH₃).
  • ¹³C NMR (CDCl₃): δ 205.7 (C=O), 21.6 (CH₃) .

This compound serves as a precursor for pharmacologically active derivatives but lacks direct biological activity data in the provided evidence.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H14O/c1-9-6-7-11-10(8-9)4-2-3-5-12(11)13/h6-8H,2-5H2,1H3

InChI Key

RWIJOFXNZSJNEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a substituted cycloheptanone with a benzene derivative in the presence of a Lewis acid catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzo[7]annulen-5-one Derivatives

Compound Name Substituent(s) Molecular Formula Key Properties Reference
2-Methyl- (Target) 2-CH₃ C₁₂H₁₄O Brown oil; δ 2.36 (s, CH₃)
2-Bromo- 2-Br C₁₁H₁₁BrO White solid; CAS 169192-93-2; δ 7.22–7.37 (m, aromatic H)
3-Chloro- 3-Cl C₁₁H₁₁ClO Liquid; CAS 21413-77-4; δ 7.11 (t, J = 8 Hz, 1H)
1-Fluoro-2-methoxy- 1-F, 2-OCH₃ C₁₂H₁₃FO₂ Liquid; δ 3.71–3.84 (m, OCH₃); CAS 1378238-86-8
6-(Dimethylamino)-6-phenyl- 6-N(CH₃)₂, 6-Ph C₁₉H₂₂NO White solid; NMDA receptor antagonist; δ 3.01 (t, J = 6.2 Hz, CH₂)
1-Phenyl- 1-Ph C₁₇H₁₆O Yellow oil; δ 7.48–7.27 (m, aromatic H)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl, F) increase electrophilicity at the ketone, enhancing reactivity in cross-coupling reactions .
  • Electron-Donating Groups (EDGs) : Methyl and methoxy groups stabilize the aromatic system but reduce electrophilicity .
  • Biological Activity: 6-(Dimethylamino)-6-phenyl derivatives exhibit NMDA receptor antagonism, highlighting the role of amine substituents in CNS targeting .

Ring Size Variants

Table 2: Annulenone Ring Size Comparison

Compound Name Ring Size Molecular Formula Key Properties Reference
Benzo[7]annulen-5-one (Target) 7-membered C₁₂H₁₄O δ 2.89 (t, J = 6.0 Hz, CH₂); synthetic versatility
5,6,7,8,9,10-Hexahydrobenzo[8]annulen-5-one 8-membered C₁₂H₁₄O Higher ring strain; reduced thermal stability

Key Observations :

  • 7-Membered Rings : Lower ring strain enhances stability and suitability for functionalization .
  • 8-Membered Rings : Increased strain limits synthetic applications despite similar molecular formulas .

Functional Group Modifications

Table 3: Functional Group Derivatives

Compound Name Functional Group Molecular Formula Key Properties Reference
6-Hydroxy- 6-OH C₁₁H₁₂O₂ δ 4.60 (d, 1H, OH); precursor for esterification
5-Oxo-6,7,8,9-tetrahydro-2-carboxylate 2-COOCH₃ C₁₄H₁₄O₃ Intermediate for SERDs (Selective Estrogen Receptor Degraders)
6-Fluoro-6-phenoxy- 6-F, 6-OPh C₁₇H₁₅FO₂ Liquid; δ -118.8 (d, J = 62.1 Hz, ¹⁹F NMR)

Key Observations :

  • Hydroxyl Derivatives : Serve as intermediates for esterification (e.g., pivalate esters in breast cancer therapeutics) .
  • Carboxylate Esters : Enable Suzuki couplings for drug development, as seen in SERD synthesis .

Biological Activity

2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a polycyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is C13H16OC_{13}H_{16}O, with a molecular weight of approximately 204.26 g/mol. The compound features a unique benzoannulene core that contributes to its biological properties.

PropertyValue
Molecular FormulaC13H16OC_{13}H_{16}O
Molecular Weight204.26 g/mol
IUPAC Name2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one
Boiling PointNot available

The biological activity of 2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to various receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that 2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibits several biological activities:

Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.

Antimicrobial Effects : It has demonstrated antimicrobial activity against several bacterial strains.

Neuroprotective Properties : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Study 1: Anticancer Activity

A study explored the effects of 2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one on human cancer cell lines. The results indicated a concentration-dependent inhibition of cell proliferation with an IC50 value in the micromolar range. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones on agar plates compared to control groups. The minimum inhibitory concentration (MIC) values were determined to be effective against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The structure of 2-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is crucial for its biological activity. Modifications in the methyl group or substitution patterns on the benzoannulene core can significantly affect its potency and selectivity towards various biological targets.

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